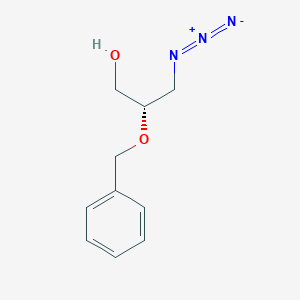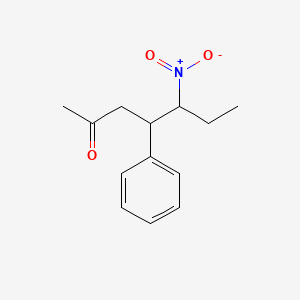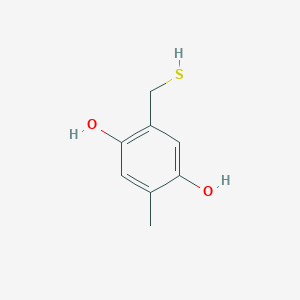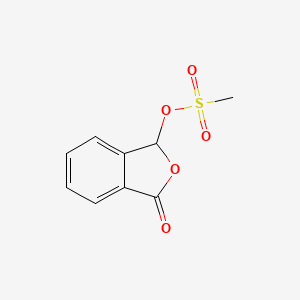
3-Oxo-1,3-dihydro-2-benzofuran-1-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-1,3-dihydro-2-benzofuran-1-yl methanesulfonate is an organic compound belonging to the benzofuran family. Benzofurans are notable for their diverse biological and pharmacological activities, making them valuable in pharmaceutical research and various industrial applications .
Preparation Methods
The synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-1-yl methanesulfonate typically involves the reaction of 3-oxo-1,3-dihydro-2-benzofuran-1-yl acetic acid with methanesulfonic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
3-Oxo-1,3-dihydro-2-benzofuran-1-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-Oxo-1,3-dihydro-2-benzofuran-1-yl methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Oxo-1,3-dihydro-2-benzofuran-1-yl methanesulfonate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include modulation of oxidative stress and inhibition of inflammatory mediators .
Comparison with Similar Compounds
3-Oxo-1,3-dihydro-2-benzofuran-1-yl methanesulfonate can be compared with other benzofuran derivatives such as:
3-Oxo-1,3-dihydro-2-benzofuran-1-yl acetic acid: Similar in structure but with different functional groups, leading to varied reactivity and applications.
3-Oxo-1,3-dihydro-2-benzofuran-1-yl phosphonic acid: Contains a phosphonic acid group, which imparts different chemical properties and biological activities.
2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid: Another benzofuran derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its methanesulfonate group, which influences its solubility, reactivity, and biological activity .
Properties
CAS No. |
85418-34-4 |
|---|---|
Molecular Formula |
C9H8O5S |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) methanesulfonate |
InChI |
InChI=1S/C9H8O5S/c1-15(11,12)14-9-7-5-3-2-4-6(7)8(10)13-9/h2-5,9H,1H3 |
InChI Key |
SACJHPNZHLEDBC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




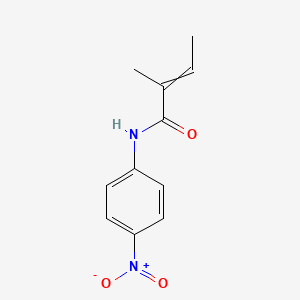
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
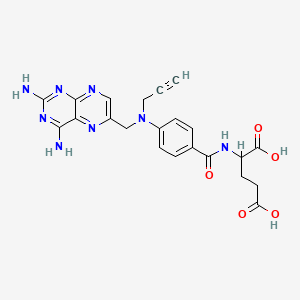

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)

